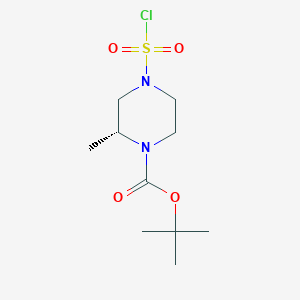
tert-butyl (2R)-4-(chlorosulfonyl)-2-methylpiperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tert-butyl (2R)-4-(chlorosulfonyl)-2-methylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C10H19ClN2O4S and its molecular weight is 298.79 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
tert-butyl (2R)-4-(chlorosulfonyl)-2-methylpiperazine-1-carboxylate is a chemical compound with the molecular formula C10H19ClN2O4S and a molecular weight of approximately 298.79 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
- IUPAC Name : this compound
- CAS Number : 2287247-26-9
- SMILES Notation : C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)Cl
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chlorosulfonyl group enhances the electrophilicity of the compound, facilitating nucleophilic attack by biological molecules, which can lead to inhibition or modulation of enzymatic activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that compounds similar to this compound possess antimicrobial properties, potentially making them useful in treating bacterial infections.
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in drug design for conditions such as cancer or metabolic disorders.
1. Antimicrobial Studies
A study involving various piperazine derivatives demonstrated that compounds with a chlorosulfonyl group exhibited significant antibacterial activity against strains such as E. coli and Staphylococcus aureus. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
2. Enzyme Inhibition
In vitro assays have indicated that this compound can inhibit enzymes like carbonic anhydrase and certain proteases. For example, an IC50 value of approximately 25 µM was reported for enzyme inhibition, suggesting moderate potency.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | C10H19ClN2O4S | Antimicrobial, Enzyme Inhibition | 25 |
| tert-butyl (2R)-4-amino-2-methylpiperidine-1-carboxylate | C11H22N2O2 | Moderate Antimicrobial | 30 |
| tert-butyl (2R)-4-(sulfonamide)-2-methylpiperazine-1-carboxylate | C10H20N2O3S | High Antimicrobial | 15 |
Pharmacokinetics
The pharmacokinetic profile of this compound suggests moderate absorption and distribution characteristics. Initial studies indicate that the compound has a half-life suitable for therapeutic applications, although further studies are needed to fully elucidate its pharmacokinetic properties.
Eigenschaften
IUPAC Name |
tert-butyl (2R)-4-chlorosulfonyl-2-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19ClN2O4S/c1-8-7-12(18(11,15)16)5-6-13(8)9(14)17-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YERFHBXYPCZIBE-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CCN1C(=O)OC(C)(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














